molecular formula C7H11N3O2 B3194771 2-Propenoic acid, 2-methyl-, 3-azidopropyl ester CAS No. 864852-88-0

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester

Cat. No. B3194771
M. Wt: 169.18 g/mol
InChI Key: SGOPTIXZYZGFBE-UHFFFAOYSA-N
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Patent
US07795355B2

Procedure details

29 mL (0.3 mol) of methacryloyl chloride was added to a mixture of 100 mL methylene chloride and 50 mL of pyridine (both solvents had been dried over sodium sulfate overnight). The suspension was cooled in an ice-water bath and 18.6 mL (0.2 mol) of 3-azidopropanol was added over a period of 10 minutes. A clear solution was formed, which was kept in the cooling bath for another 1 hour and then at room temperature for 24 h. 50 mL of methylene chloride were then added, and the mixture was extracted with a solution of 50 mL HCl in 300 mL water followed by four 200-milliliter portions of water (NaCl had to be added to break the stable emulsion). The methylene chloride layer was dried over sodium sulfate (5 grams of sodium carbonate were added to react with the excess of methacrylic acid potentially present), and the solvent was removed under vacuum. The obtained liquid was distilled under reduced pressure (0.1 g of hydroquinone was added to prevent polymerization). The yield was 8.55 g (25%). The procedure needs to be optimized, but the monomer obtained by this procedure was very pure (NMR) and was used to study polymerization reactions.
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].N1C=CC=CC=1.[N:13]([CH2:16][CH2:17][CH2:18][OH:19])=[N+:14]=[N-:15]>C(Cl)Cl>[C:1]([O:19][CH2:18][CH2:17][CH2:16][N:13]=[N+:14]=[N-:15])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
29 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18.6 mL
Type
reactant
Smiles
N(=[N+]=[N-])CCCO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
had been dried over sodium sulfate overnight)
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
A clear solution was formed
WAIT
Type
WAIT
Details
at room temperature for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with a solution of 50 mL HCl in 300 mL water
ADDITION
Type
ADDITION
Details
to be added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer was dried over sodium sulfate (5 grams of sodium carbonate
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to react with the excess of methacrylic acid potentially present), and the solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The obtained liquid was distilled under reduced pressure (0.1 g of hydroquinone was added to prevent polymerization)
CUSTOM
Type
CUSTOM
Details
the monomer obtained by this procedure
CUSTOM
Type
CUSTOM
Details
polymerization reactions

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C(=C)C)(=O)OCCCN=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.